molecular formula C22H20FN3O3S B2424304 N-(4-fluorophenyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide CAS No. 942004-48-0

N-(4-fluorophenyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide

Cat. No.: B2424304
CAS No.: 942004-48-0
M. Wt: 425.48
InChI Key: OUXLMLKVWLXKRN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a methoxybenzamido group, and a tetrahydrobenzo[d]thiazole group. These groups could potentially confer a variety of chemical properties to the molecule .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the desired route of synthesis and the available starting materials .


Molecular Structure Analysis

The molecule’s structure includes a tetrahydrobenzo[d]thiazole group, which is a fused ring system containing both a benzene ring and a thiazole ring . This could potentially confer interesting electronic properties to the molecule.


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the fluorophenyl group might undergo reactions typical of aromatic halides, while the amide group could participate in various condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of polar groups, the molecule’s size and shape, and the nature of its functional groups .

Scientific Research Applications

  • Structural Characterization and Supramolecular Aggregation : A study by Sagar et al. (2018) focused on the synthesis and structural characterization of closely related benzamides, including N-(4-fluorophenyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide. The research highlighted the molecular conformations and modes of supramolecular aggregation of these compounds.

  • Development of Biologically Active Derivatives : Research by Abdel-latif et al. (2011) explored an efficient route for developing biologically active derivatives using related compounds as starting materials. This includes the synthesis of isoindoloquinazoline, pyrimidine, and thiazine derivatives, demonstrating the compound's utility in creating biologically active molecules.

  • Synthesis and Cytotoxic Activity : A study by Deady et al. (2005) explored the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, including compounds similar to this compound. The study assessed the growth inhibitory properties of these derivatives, indicating their potential in cytotoxic applications.

  • Synthesis for PET Radiotracer Studies : Kronenberg et al. (2007) in their work “N‐2‐(4‐N‐(4‐[18F]Fluorobenzamido)phenyl)‐propyl‐2‐propanesulphonamide” synthesized a compound for potential use as a positron emission tomography (PET) radiotracer, which is related to the chemical structure of this compound.

  • Antitumor Activity Studies : Ostapiuk et al. (2017) in their research on “6-(Н/Ме)-N-(5-R-БЕНЗИЛ-1,3-ТІАЗОЛ-2-ІЛ)-4,5,6,7-ТЕТРАГІДРО-1- БЕНЗОТІОФЕН-3-КАРБОКСАМІДІВ” examined the synthesis of new carboxamide derivatives and investigated their antitumor activity, providing insights into the potential of related compounds in cancer treatment.

Future Directions

The potential applications of this compound would depend on its specific properties. Given its complex structure, it could be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[(4-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O3S/c1-29-16-11-5-13(6-12-16)20(27)26-22-25-19-17(3-2-4-18(19)30-22)21(28)24-15-9-7-14(23)8-10-15/h5-12,17H,2-4H2,1H3,(H,24,28)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXLMLKVWLXKRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCCC3C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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